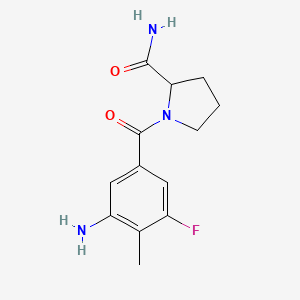
N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide, also known as AFMA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrazole-based compounds and has been found to exhibit various biological activities, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide is still under investigation. However, it has been proposed that N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide exerts its biological effects by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, while increasing the activity of antioxidant enzymes. In vivo studies have shown that N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis and colitis.
実験室実験の利点と制限
One of the main advantages of N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide is its versatility in scientific research. N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide can be easily synthesized and modified to produce analogs with different biological activities. However, one of the limitations of N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide. One potential direction is the development of N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide analogs with improved solubility and bioavailability. Another potential direction is the investigation of N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide's potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide and its potential applications in other disease models.
合成法
The synthesis of N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide involves the reaction of 3-amino-4-fluoroaniline with 4-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The product is then purified using column chromatography to obtain the final compound. The synthesis process is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor effects. N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c1-8-5-15-17(6-8)7-12(18)16-9-2-3-10(13)11(14)4-9/h2-6H,7,14H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNQUTNIDUGALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)NC2=CC(=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-fluorophenyl)-2-(4-methylpyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575433.png)
![3-[(Pyridine-2-carbonylamino)methyl]benzoic acid](/img/structure/B7575438.png)
![N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine](/img/structure/B7575445.png)
![3-[[(3-Chlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575458.png)
![6-[(4-Aminophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7575466.png)
![3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid](/img/structure/B7575469.png)

![3-[(Cyclopropylformamido)methyl]benzoic acid](/img/structure/B7575479.png)
![2-[1-[(3-Methoxyphenyl)methylamino]propyl]phenol](/img/structure/B7575486.png)
![5-chloro-2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7575492.png)


![3-[(1H-pyrazol-5-ylmethylamino)methyl]benzonitrile](/img/structure/B7575521.png)